2-Ethyl-3-iodophenol
Description
2-Ethyl-3-iodophenol (CAS: Not explicitly indexed in provided sources) is a halogenated phenolic compound characterized by a hydroxyl group (-OH) at position 1, an ethyl (-C₂H₅) substituent at position 2, and an iodine atom (-I) at position 3 on the benzene ring. The ethyl group contributes steric bulk and lipophilicity, influencing solubility and reactivity.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-ethyl-3-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
CZXDKHLWPKPOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodophenol can be achieved through various methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Oxidative Decarboxylation: Another method involves the oxidative decarboxylation of 3-iodobenzoic acid to yield 3-iodophenol, which can then be ethylated.
Industrial Production Methods: Industrial production of 2-Ethyl-3-iodophenol typically involves large-scale iodination reactions using efficient and sustainable methods. For instance, laccase-catalyzed iodination using KI as the iodine source and aerial oxygen as the oxidant has been reported to deliver iodophenols with high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Coupling Reagents: Palladium catalysts (Pd/C) and copper catalysts (CuI) are used in coupling reactions.
Major Products:
Substitution Products: Formation of new aromatic compounds with various substituents.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexanol derivatives and other reduced forms.
Scientific Research Applications
2-Ethyl-3-iodophenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-iodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Iodine’s Influence: The iodine atom in 2-Ethyl-3-iodophenol increases molecular weight and polarizability compared to non-iodinated analogs like 2-ethylphenol. This enhances van der Waals interactions and may improve thermal stability .
- Ethyl Group Impact: The ethyl substituent reduces water solubility but increases lipophilicity, making 2-Ethyl-3-iodophenol more compatible with organic solvents (e.g., DCM, ethyl acetate) than 3-iodophenol.
Research Findings and Data Analysis
Pharmacological Potential
The ethyl group’s role in modulating bioavailability warrants further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
